1-Amino-2-naphthol

説明

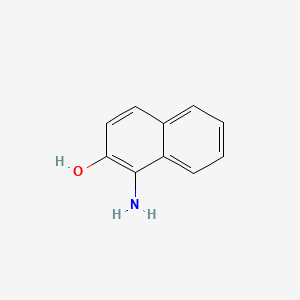

Structure

3D Structure

特性

IUPAC Name |

1-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQQXRSYSWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1198-27-2 (hydrochloride) | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883897 | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-92-6, 95609-86-2 | |

| Record name | 1-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095609862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB1ZPM5M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-2-naphthol: Chemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-2-naphthol, a versatile organic compound with significant applications in chemical synthesis and emerging potential in drug discovery. This document details its chemical structure, CAS registration, synthesis protocols, and explores the biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Chemical Identity: Structure and CAS Number

This compound is an aromatic organic compound characterized by a naphthalene backbone substituted with both an amino (-NH₂) and a hydroxyl (-OH) group at the 1 and 2 positions, respectively. Its chemical formula is C₁₀H₉NO.[1] The presence of these functional groups makes it a reactive molecule and a valuable intermediate in various chemical syntheses.

The primary CAS Number for this compound is 2834-92-6 .[1] It is also commonly available and studied as its hydrochloride salt, this compound hydrochloride, which has a distinct CAS Number of 1198-27-2 .[2][3]

Chemical Structure of this compound:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below, providing a quick reference for its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 2834-92-6 | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | ~160-162 °C | [4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

Experimental Protocols: Synthesis of this compound Hydrochloride

The synthesis of this compound, typically in its more stable hydrochloride form, is often achieved through the reduction of azo dyes. A common and well-documented method involves the reduction of Orange II.

Protocol: Reduction of Orange II

This protocol outlines the synthesis of this compound hydrochloride from the azo dye Orange II using a stannous chloride reduction.

Materials:

-

Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)

-

Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

Dissolve 50 g of Orange II in 500 ml of boiling water.

-

Separately, dissolve 65 g of tin in 375 ml of concentrated hydrochloric acid.

-

Add the tin-HCl solution to the boiling Orange II solution.

-

Continue heating until the characteristic color of the azo dye disappears, indicating the completion of the reduction reaction.

-

Quickly filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool. Colorless, needle-like crystals of this compound hydrochloride will precipitate out of the solution.[6]

-

Collect the crystals by filtration.

-

For further purification, the crystals can be recrystallized from a small volume of hot water containing a few drops of a Tin(II) chloride solution in an equal weight of concentrated HCl.

-

Dry the purified crystals in a desiccator. This method can yield up to 72.2% of this compound hydrochloride.[6]

Biological Activities and Drug Development Potential

While this compound itself is primarily used as a chemical intermediate, its derivatives, particularly 1-aminoalkyl-2-naphthols (also known as Betti bases), have garnered significant interest in drug development due to their diverse biological activities.[3][7]

Antimicrobial Activity

Recent studies have demonstrated the potent antimicrobial effects of 1-aminoalkyl-2-naphthol derivatives against a range of bacterial and fungal pathogens, including multidrug-resistant (MDR) strains.

Table of Minimum Inhibitory Concentrations (MICs) of 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3):

| Microorganism | MIC (µg/mL) |

| Pseudomonas aeruginosa MDR1 | 10 |

| Staphylococcus aureus MDR | 100 |

| Penicillium notatum | 400 |

| Penicillium funiculosum | 400 |

Note: The MIC for the standard antibiotic ciprofloxacin against Staphylococcus aureus MDR was reported as 200 µg/mL in the same study, highlighting the superior efficacy of the 1-aminoalkyl-2-naphthol derivative.[5]

The proposed antimicrobial mechanism of action for these derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested strong binding affinities of these compounds to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, key enzymes in bacterial DNA replication and fungal cell membrane synthesis, respectively.[5]

Anticancer Activity

Derivatives of this compound, specifically aminobenzylnaphthols synthesized via the Betti reaction, have shown promising cytotoxic activity against various cancer cell lines.

Table of IC₅₀ Values of Aminobenzylnaphthol Derivatives:

| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |

| Pancreatic (BxPC-3) | MMZ-140C | 24 h | 30.15 ± 9.39 |

| Pancreatic (BxPC-3) | MMZ-45AA | 72 h | 13.26 |

| Colorectal (HT-29) | MMZ-45B | 24 h | 31.78 ± 3.93 |

These values demonstrate significant cytotoxic effects, in some cases comparable to or exceeding that of the standard chemotherapy drug 5-Fluorouracil.[2]

Logical Workflow and Proposed Mechanism of Action

The development of 1-aminoalkyl-2-naphthol derivatives as potential therapeutic agents follows a logical workflow from synthesis to biological evaluation. The anticancer activity of these compounds is proposed to stem from their interaction with key cellular targets.

Caption: Synthesis of 1-aminoalkyl-2-naphthols and their proposed anticancer mechanism.

In silico studies suggest that the anticancer effects of these aminobenzylnaphthols may be attributed to the inhibition of key proteins such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24).[2][8] Inhibition of CDK2 can halt cell cycle progression, while inhibition of TRIM24 can promote apoptosis in cancer cells.

Conclusion

This compound is a foundational chemical for the synthesis of a diverse range of derivatives with significant therapeutic potential. The demonstrated antimicrobial and anticancer activities of 1-aminoalkyl-2-naphthols highlight a promising avenue for the development of novel drugs. Further research into the structure-activity relationships, mechanisms of action, and optimization of these compounds is warranted to fully realize their clinical potential. This guide serves as a technical resource to support these ongoing research and development efforts.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. View of Synthesis and Characterization of this compound Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 1-Amino-2-naphthol

An In-depth Technical Guide to 1-Amino-2-naphthol: Properties, Synthesis, and Applications

Abstract

This compound, a critical organic intermediate, holds significant importance in various industrial applications, particularly in the synthesis of azo dyes and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and a summary of its key applications. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and industrial use.

Chemical Identity

This compound, also known as 1-amino-2-naphthalenol, is an aromatic organic compound characterized by a naphthalene backbone substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.

| Identifier | Value |

| IUPAC Name | 1-aminonaphthalen-2-ol[2] |

| CAS Number | 2834-92-6[1][2][3] |

| Molecular Formula | C₁₀H₉NO[2][3] |

| Molecular Weight | 159.18 g/mol [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)O |

| InChI Key | FHMMQQXRSYSWCM-UHFFFAOYSA-N[2] |

Physical Properties

This compound is typically a white to light yellow crystalline powder with a slight odor.[1] It is sparingly soluble in water but shows solubility in organic solvents.[1] The hydrochloride salt is commercially available and is often used in various synthetic procedures.[4]

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | 160-162 °C[1], 203-203.5 °C[5][6] |

| Boiling Point | 336.8 °C at 760 mmHg[7][3][5][6] |

| Density | 1.281 g/cm³[7][3][5][6] |

| pKa | 8.76 ± 0.50 (Predicted)[5][6] |

| XLogP3 | 1.7[2] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Topological Polar Surface Area | 46.2 Ų[2][7] |

Note: Discrepancies in reported melting points may be due to different isomeric forms or purities.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both aromatic amines and phenols. The presence of the amino and hydroxyl groups on the naphthalene ring makes it susceptible to oxidation, especially in the presence of air and light.

-

Oxidation : It can be easily oxidized, which can lead to discoloration. Proper storage in a cool, dry, and dark place is recommended.[1]

-

Azo Coupling : The primary application of this compound is in the synthesis of azo dyes.[1] The amino group allows for diazotization, followed by coupling with other aromatic compounds to form complex dye structures.

-

Condensation Reactions : It can undergo condensation with aldehydes to form spirooxazines, which are known for their photochromic properties. A related compound, this compound-4-sulfonic acid, readily undergoes condensation with aldehydes to yield imine or oxazoline derivatives.[8]

-

Metabolism : this compound is a known human metabolite of the dye Sudan I.[2][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | Spectra available, showing characteristic aromatic and amine/hydroxyl proton signals.[2] For the related this compound-4-sulfonic acid, the ¹H NMR spectrum is also documented.[9] |

| ¹³C NMR | Spectra for the hydrochloride salt are available for structural elucidation.[10] |

| IR Spectroscopy | FTIR spectra, typically run as a KBr wafer, show characteristic peaks for N-H, O-H, and C=C (aromatic) stretching vibrations.[2] |

| Mass Spectrometry | GC-MS data confirms the molecular weight with a prominent molecular ion peak at m/z 159.[2] |

| UV-Vis | The UV-visible spectrum of this compound hydrochloride in ethanol shows maximum absorbance (λmax) at 316 nm and 480 nm, indicating n-π* electronic transitions within the conjugated system.[11] |

Experimental Protocols

Synthesis of this compound Hydrochloride via Reduction of an Azo Dye

A common laboratory-scale synthesis involves the reduction of an azo dye, such as Orange II, which is formed by the diazotization of sulfanilic acid and coupling with 2-naphthol.[12] A similar procedure involves the reduction of 1-(1-Phenylazo)-2-naphthol.[11]

Workflow: Synthesis of this compound HCl

Caption: A streamlined workflow for the synthesis of this compound HCl.

Detailed Methodology: [11]

-

Preparation of the Azo Dye (1-(1-Phenylazo)-2-naphthol):

-

Dissolve aniline in a solution of concentrated hydrochloric acid and water. Cool the solution in an ice bath.

-

Separately, prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Slowly add the sodium nitrite solution to the aniline solution while maintaining the temperature below 5°C to form the aminophenylazonium ion (diazonium salt).

-

Prepare a solution of 2-naphthol in 10% sodium hydroxide and cool it in an ice bath.

-

Mix the diazonium salt solution with the 2-naphthol solution to form the 1-(1-Phenylazo)-2-naphthol azo dye.

-

-

Reduction to this compound Hydrochloride:

-

Transfer the synthesized azo dye to a round-bottom flask fitted with a reflux condenser.

-

Prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, warm it to ensure clarity, and add it to the flask.

-

Reflux the mixture for approximately 30 minutes. A dark-colored precipitate should form.

-

Pour the reaction mixture into a beaker and cool it in an ice bath to crystallize the this compound hydrochloride.

-

-

Purification:

-

Filter the crystals from the solution.

-

Recrystallize the crude product from hot water containing a few drops of a tin(II) chloride solution in concentrated HCl.

-

Dry the purified crystals in a desiccator. A yield of around 72% can be expected.[11]

-

Safety and Handling

This compound and its hydrochloride salt are considered hazardous.[13][14]

-

Hazards: It can cause skin and serious eye irritation.[2][13] It may also cause respiratory irritation and is suspected of causing genetic defects.[13][14] The hydrochloride salt is harmful if swallowed, inhaled, or in contact with skin.[14]

-

Precautions: Use in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[13][15] Avoid creating dust.[15] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][13] The dry solid is unstable and should be used within a few weeks of preparation.[12]

Applications

The unique chemical structure of this compound makes it a valuable precursor in several fields.

Logical Relationship: Properties and Applications of this compound

Caption: Relationship between core properties, reactivity, and major applications.

-

Dye Industry: It is a fundamental intermediate for producing a wide range of acid dyes and acid complex dyes, particularly azo dyes.[1][8]

-

Pharmaceuticals and Agrochemicals: The naphthol scaffold is present in many bioactive molecules. This compound serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

Research Applications: It is used in studies on the degradation of azo dyes and in the synthesis of novel photochromic spirooxazines.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2834-92-6 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 2834-92-6 [chemicalbook.com]

- 6. This compound CAS#: 2834-92-6 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. This compound-4-sulfonic acid(116-63-2) 1H NMR [m.chemicalbook.com]

- 10. This compound hydrochloride(1198-27-2) 13C NMR spectrum [chemicalbook.com]

- 11. View of Synthesis and Characterization of this compound Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. This compound hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Amino-2-naphthol: Solubility, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organic compound 1-amino-2-naphthol, with a focus on its solubility in various organic solvents, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Topic: this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₉NO. It consists of a naphthalene backbone substituted with both an amino group and a hydroxyl group. This bifunctional nature makes it a versatile intermediate in the synthesis of a wide range of chemical compounds, particularly azo dyes and various pharmaceutical agents[1]. It is known to be a human metabolite of the dye Sudan I[2].

Physicochemical Properties:

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.18 g/mol [2]

-

Appearance: White to light yellow crystalline powder[1]

-

Melting Point: Approximately 203-203.5 °C[3]

Solubility Profile of this compound

A thorough review of available literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. The information is primarily qualitative, describing its general behavior in different solvent classes.

Qualitative Solubility of this compound:

-

Organic Solvents (General): this compound is generally described as being soluble in organic solvents[1].

-

Alcohol: It is reported to be slightly soluble in alcohol[4].

-

Water: The compound is sparingly soluble in water[1].

-

Dilute Hydrochloric Acid: The hydrochloride salt of this compound is slightly soluble in dilute hydrochloric acid[4].

For comparative purposes and to provide a general understanding of the solubility of similar structures, the following table summarizes the quantitative solubility data for the related compounds, 1-naphthol and 2-naphthol. It is crucial to note that this data is not for this compound but may offer some insight into its potential solubility characteristics due to structural similarities.

Table 1: Quantitative Solubility of Structurally Related Naphthols

| Solvent | 1-Naphthol Solubility | 2-Naphthol Solubility |

| Water | 866 mg/L at 25 °C[5] | 0.74 g/L[6] |

| Ethanol | Very soluble[5] | Soluble in simple alcohols[6] |

| Ether | Very soluble[5] | Soluble[6] |

| Chloroform | Freely soluble[5] | Soluble[6] |

| Acetone | Soluble[5] | Soluble in simple alcohols, ethers, and chloroform[6] |

| Benzene | Freely soluble[5] | - |

| Alkaline Solutions | Freely soluble[5] | - |

Note: This table is for comparative reference only and does not represent the solubility of this compound.

Experimental Protocols

This section details a common and well-documented experimental procedure for the synthesis of this compound hydrochloride. The synthesis is typically a two-step process involving the creation of an azo dye intermediate, followed by its reduction.

Synthesis of this compound Hydrochloride via Reduction of an Azo Dye

This protocol is adapted from established organic synthesis procedures[7][8].

Step 1: Synthesis of the Azo Dye Intermediate (Orange II)

-

Diazotization of Sulfanilic Acid:

-

Dissolve sulfanilic acid in a sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite with constant stirring to form the diazonium salt. Maintain the temperature below 5 °C.

-

-

Coupling with 2-Naphthol:

-

In a separate vessel, dissolve 2-naphthol in a sodium hydroxide solution.

-

Cool this solution to 5 °C.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

An orange-red precipitate of the azo dye (Orange II) will form.

-

Allow the reaction to proceed for at least one hour in the ice bath.

-

Collect the precipitate by filtration and wash with cold water.

-

Step 2: Reduction of the Azo Dye to this compound Hydrochloride

-

Preparation of the Reducing Agent:

-

Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

-

Reduction Reaction:

-

Suspend the synthesized Orange II dye in water.

-

Heat the suspension and add the stannous chloride solution.

-

Reflux the mixture. The color of the solution will fade as the azo bond is reduced.

-

Continue refluxing for approximately 30 minutes after decolorization is complete[7].

-

-

Isolation and Purification of this compound Hydrochloride:

-

Filter the hot reaction mixture to remove any insoluble impurities.

-

Cool the filtrate in an ice bath. Colorless needles of this compound hydrochloride will crystallize out[4][8].

-

Collect the crystals by filtration.

-

Wash the crystals with cold, dilute hydrochloric acid and then with ether to remove residual impurities[8].

-

Dry the purified crystals in a desiccator.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride as described in the experimental protocol.

Caption: Synthesis Workflow for this compound Hydrochloride.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2834-92-6 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. View of Synthesis and Characterization of this compound Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 1-Amino-2-naphthol from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-amino-2-naphthol from 2-naphthol. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent methods, offering valuable insights for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its unique structure, featuring both amino and hydroxyl groups on a naphthalene core, makes it a versatile building block in organic chemistry. The synthesis of this compound from the readily available precursor, 2-naphthol, can be achieved through several pathways. This guide will focus on two principal methods: the nitrosation of 2-naphthol followed by reduction, and the reduction of an azo dye intermediate. A third, less direct method, the Bucherer reaction, will also be discussed.

Synthesis via Nitrosation and Reduction

This is the most common and direct method for the synthesis of this compound from 2-naphthol. It is a two-step process involving the formation of a 1-nitroso-2-naphthol intermediate, which is then reduced to the final product.

Reaction Pathway

Experimental Protocols

Step 1: Synthesis of 1-Nitroso-2-naphthol

This procedure is adapted from established organic synthesis protocols.[1]

-

Materials:

-

2-Naphthol (500 g, 3.5 moles)

-

Sodium hydroxide (140 g, 3.5 moles)

-

Sodium nitrite (250 g, 3.5 moles), powdered

-

Sulfuric acid (sp. gr. 1.32, 1100 g, 833 mL, 4.6 moles)

-

Crushed ice

-

Water

-

-

Procedure:

-

In a 12-L round-bottomed flask equipped with a mechanical stirrer, dissolve 500 g of 2-naphthol in a warm solution of 140 g of sodium hydroxide in 6 L of water.

-

Cool the solution to 0°C in an ice and salt bath.

-

Add 250 g of powdered sodium nitrite to the cooled solution.

-

Begin stirring and add 1100 g of sulfuric acid (sp. gr. 1.32) from a dropping funnel at a rate that maintains the temperature at 0°C. This addition should take approximately 1 to 1.5 hours.

-

Continuously add crushed ice to the reaction mixture to maintain the temperature at 0°C (approximately 1 kg of ice will be needed).

-

After the complete addition of sulfuric acid, ensure the solution is acidic to Congo red paper.

-

Continue stirring the mixture for an additional hour at 0°C.

-

The 1-nitroso-2-naphthol will precipitate during the reaction. Collect the solid by suction filtration and wash it thoroughly with water.

-

Step 2: Reduction of 1-Nitroso-2-naphthol to this compound Hydrochloride

This procedure details the reduction using sodium hydrosulfite.[2]

-

Materials:

-

1-Nitroso-2-naphthol (from 200 g of 2-naphthol, approx. 1.39 moles)

-

5 N Sodium hydroxide solution

-

Sodium hydrosulfite (technical, at least 85% pure, 600 g)

-

Technical concentrated hydrochloric acid (sp. gr. 1.16)

-

Ice

-

-

Procedure:

-

In a large vessel, suspend the moist 1-nitroso-2-naphthol in 1.5 L of water and 300 mL of 5 N sodium hydroxide. Stir for about 30 minutes to dissolve most of the nitroso compound.

-

Add an additional 1.2 L of 5 N sodium hydroxide.

-

Heat the mixture to 35°C by passing in steam.

-

Turn off the steam and add 600 g of technical sodium hydrosulfite while stirring.

-

The reaction mixture will heat up and may froth. A yellow intermediate may form, which will then convert to the nearly colorless aminonaphthol.

-

To complete the reduction and obtain an easily filterable product, heat the mixture strongly until it begins to froth.

-

Cool the mixture to 25°C in an ice bath.

-

Collect the pink or cream-colored crude this compound by filtration and wash with water.

-

The crude product is then typically converted to the more stable hydrochloride salt. For purification, the crude aminonaphthol can be dissolved in hot water containing sodium bisulfite, filtered, and reprecipitated with hydrochloric acid.[2]

-

Quantitative Data

| Step | Reactants | Product | Yield | Reference |

| Nitrosation | 2-Naphthol | 1-Nitroso-2-naphthol | Not specified, used directly | [1] |

| Reduction | 1-Nitroso-2-naphthol | This compound Hydrochloride | 66-74% (from 2-naphthol) | [2] |

| Catalytic Hydrogenation | 1-Nitroso-2-naphthol | This compound | 99% | [3] |

Synthesis via Reduction of an Azo Dye Intermediate

This method involves the synthesis of an azo dye, 1-(1-phenylazo)-2-naphthol, which is then chemically reduced to yield this compound.

Reaction Pathway

Experimental Protocols

Step 1: Synthesis of 1-(1-Phenylazo)-2-naphthol

This procedure is based on the diazotization of aniline and subsequent coupling with 2-naphthol.[4]

-

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium nitrite

-

Urea

-

2-Naphthol

-

10% Sodium hydroxide solution

-

Ice

-

-

Procedure:

-

Prepare a solution of aniline hydrochloride by dissolving aniline in hydrochloric acid and water, then cool to 0-5°C in an ice bath.

-

Prepare a cold solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature below 5°C to form the diazonium salt. A small amount of urea can be added to destroy excess nitrous acid.

-

Prepare a solution of 2-naphthol in 10% sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring, keeping the temperature below 5°C.

-

An orange-red precipitate of 1-(1-phenylazo)-2-naphthol will form.

-

Allow the mixture to stand in an ice bath for 30 minutes, then filter the product, wash with water, and air dry.

-

Step 2: Reduction of 1-(1-Phenylazo)-2-naphthol to this compound Hydrochloride

This protocol uses stannous chloride as the reducing agent.[4]

-

Materials:

-

1-(1-Phenylazo)-2-naphthol (8.00 g)

-

Methylated spirit (60 cm³)

-

Tin(II) chloride (20.0 g)

-

Concentrated Hydrochloric Acid (60 cm³)

-

-

Procedure:

-

Dissolve the crude 1-(1-phenylazo)-2-naphthol in methylated spirit in a round bottom flask fitted with a reflux condenser.

-

Gently boil the mixture until most of the azo compound has dissolved.

-

Prepare a solution of tin(II) chloride in concentrated hydrochloric acid, warming if necessary to obtain a clear solution.

-

Add the tin(II) chloride solution to the flask and reflux for an additional 30 minutes.

-

A dark-colored precipitate will form. Pour the mixture into a beaker and cool in an ice bath until crystals of this compound hydrochloride appear.

-

Filter the crystals and recrystallize from hot water containing a few drops of tin(II) chloride solution in concentrated HCl.

-

Dry the purified crystals in a desiccator.

-

Quantitative Data

| Step | Reactants | Product | Yield | Reference |

| Azo Dye Reduction | 1-(1-Phenylazo)-2-naphthol | This compound Hydrochloride | 72.2% | [4] |

The Bucherer Reaction

The Bucherer reaction is the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[5] While it is a fundamental reaction in naphthalene chemistry, its direct application for the synthesis of this compound from 2-naphthol is not as commonly detailed as the nitrosation-reduction pathway. The reaction generally favors the amination of the 2-position of naphthalene derivatives.

Reaction Mechanism Overview

The reaction proceeds through the addition of bisulfite to the naphthol, followed by nucleophilic attack of ammonia or an amine and subsequent elimination of bisulfite.[5][6] The reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions.

Characterization of this compound

The final product, this compound, is typically characterized by various spectroscopic methods to confirm its structure and purity.

-

Appearance: White to light yellow crystalline powder.[7]

-

Melting Point: Approximately 160-162°C.[7]

-

Solubility: Soluble in organic solvents, sparingly soluble in water.[7]

-

UV-Visible Spectroscopy: In a study where this compound hydrochloride was synthesized, UV-visible data in ethanol showed λmax at 316 nm and 480 nm, indicating a conjugated and delocalized n – π* electron transition.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrochloride (against KBr) shows characteristic peaks for O-H stretching (around 2900 cm⁻¹, weak) and N-H stretching (around 2800 cm⁻¹, broad), as well as C=C aromatic stretching.[4]

Conclusion

The synthesis of this compound from 2-naphthol is a well-established process with multiple viable routes. The nitrosation of 2-naphthol followed by reduction is a direct and high-yielding method, particularly with catalytic hydrogenation. The reduction of an azo dye intermediate offers an alternative pathway, which can be advantageous in certain contexts. The Bucherer reaction, while a cornerstone of naphthalene chemistry, is less commonly employed for this specific transformation. The choice of synthetic route will depend on factors such as desired yield, purity requirements, available reagents, and scalability. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound for research and development purposes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. View of Synthesis and Characterization of this compound Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Page loading... [guidechem.com]

Spectral properties of 1-Amino-2-naphthol including UV-Vis, IR, and NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral properties of 1-Amino-2-naphthol, a versatile chemical intermediate. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with the methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound hydrochloride reveals characteristic electronic transitions within the molecule. The absorption maxima are indicative of the conjugated aromatic system.

Table 1: UV-Vis Spectral Data for this compound Hydrochloride

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | 316, 480 | π → π* and n → π* |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis spectrum of this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Spectroscopy grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound hydrochloride in ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using ethanol.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize. Set the wavelength range to scan from 200 to 800 nm.

-

Baseline Correction: Fill a quartz cuvette with the solvent (ethanol) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction.

-

Sample Measurement: Rinse a second quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 2: IR Spectral Data for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2900 (weak) | O-H stretch | Phenolic hydroxyl group |

| 2800 (broad) | N-H stretch | Primary amino group |

| 1678 (weak) | C=C stretch | Aromatic ring |

| 1495 (medium) | C-C stretch | Aromatic ring |

| 1465 (medium) | C-H bend | Aromatic ring |

| 1310 (strong) | C-O stretch | Phenolic hydroxyl group |

| 1250 (medium) | C-N stretch | Aryl amine |

| 850 (strong) | C-Cl stretch | Hydrochloride salt |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the FTIR spectrum of solid this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

FTIR-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In an agate mortar, grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as broad signals for the -OH and -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about their substitution pattern.

¹³C NMR: The spectrum will exhibit ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of this compound.

Materials:

-

This compound or its hydrochloride salt

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which will likely require a longer acquisition time.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The chemical shifts, multiplicities, and integral values are then analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Betti Reaction: A Comprehensive Technical Guide to the Synthesis of 1-Aminoalkyl-2-naphthols

For Researchers, Scientists, and Drug Development Professionals

The Betti reaction stands as a cornerstone in synthetic organic chemistry for the preparation of 1-aminoalkyl-2-naphthols, also known as Betti bases. This multicomponent reaction, a variant of the Mannich reaction, offers an efficient one-pot synthesis of these valuable compounds, which serve as crucial chiral ligands, auxiliaries in asymmetric synthesis, and possess notable biological activities.[1][2][3][4][5] This in-depth guide provides a detailed exploration of the Betti reaction mechanism, experimental protocols, and quantitative data to support researchers in the application of this versatile chemical transformation.

Core Reaction Mechanism

The Betti reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and 2-naphthol.[1][3][6] The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and the amine. Subsequently, the electron-rich 2-naphthol acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This is followed by deprotonation to regenerate the aromaticity of the naphthol ring, yielding the final 1-aminoalkyl-2-naphthol product.[7]

A key intermediate in this process is the ortho-quinone methide (o-QM), which can be generated from the reaction between the naphthol and the aldehyde. The subsequent Michael addition of the amine to this intermediate leads to the formation of the Betti base.[8]

Caption: A simplified workflow of the Betti reaction mechanism.

Experimental Protocols

The synthesis of 1-aminoalkyl-2-naphthols via the Betti reaction can be achieved through various protocols, ranging from classical solvent-based methods to more environmentally benign solvent-free and catalyzed approaches.

General Solvent-Free Protocol

This method is advantageous for its reduced environmental impact and often simpler work-up procedures.

Materials:

-

2-Naphthol (1.0 mmol)

-

Aromatic aldehyde (1.2 mmol)

-

Amine (1.05 mmol)

Procedure:

-

In a round-bottom flask, combine 2-naphthol, the aromatic aldehyde, and the amine.

-

Stir the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 2-8 hours) under a nitrogen atmosphere.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may solidify. Triturate the solid with a suitable solvent, such as ethanol.

-

Collect the crystalline product by filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[6]

Catalytic Synthesis Protocol (Example: Nanocrystalline MgO)

The use of catalysts can enhance reaction rates and yields under milder conditions.

Materials:

-

2-Naphthol (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Aliphatic amine (1.0 mmol)

-

Nanocrystalline MgO catalyst

-

Water

Procedure:

-

Suspend nanocrystalline MgO in water.

-

Add 2-naphthol, the aldehyde, and the aliphatic amine to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of the Betti reaction is highly dependent on the specific reactants, catalysts, and reaction conditions employed. The following tables summarize quantitative data from various reported methodologies for the synthesis of 1-aminoalkyl-2-naphthols.

| Aldehyde | Amine | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| Benzaldehyde | (R)-(+)-1-Phenylethylamine | Solvent-free, 60 °C | 8 | 93 | [6] |

| Various Aromatic | Aliphatic Amines | Nanocrystalline MgO, H₂O, Room Temperature | 2-6 | 78-92 | [1] |

| Various Aromatic | Secondary Amines | Acidic alumina, Microwave, Solvent-free | 0.083 | 67-91 | [1] |

| Various Aromatic | Secondary Amines | Triton X-100 (5 mol%), Room Temperature | 2-4.5 | 80-94 | [1] |

| Various Aromatic | Secondary Amines | PEG-400, Room Temperature | 2-4 | 76-94 | [1] |

| Various Aromatic | Heterocyclic Amines | MNPs–PhSO₃H, Solvent-free, 120 °C | 0.17-0.33 | 81-92 | [1] |

| Vanillin | 4-Nitroaniline | Tannic acid, Oil bath | - | 90.01 | [9] |

| Vanillin | Benzamide | Tannic acid, Oil bath | - | 92.1 | [9] |

Logical Relationship Diagram

The selection of a synthetic strategy for the Betti reaction often involves considering factors such as desired product, environmental impact, and available resources.

Caption: Key factors influencing the outcome of the Betti reaction.

Conclusion

The Betti reaction remains a powerful and adaptable tool for the synthesis of 1-aminoalkyl-2-naphthols. The continuous development of new catalysts and greener reaction conditions has further enhanced its appeal in both academic and industrial research. This guide provides a foundational understanding and practical data to aid researchers in leveraging the Betti reaction for the development of novel compounds with significant potential in various fields of chemistry and drug discovery.

References

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Betti reaction - Wikipedia [en.wikipedia.org]

- 8. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

Preparation of 1-Amino-2-naphthol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-2-naphthol hydrochloride, a key intermediate in the chemical and pharmaceutical industries. This document details established experimental protocols, presents quantitative data in a structured format, and explores the potential applications of its derivatives in drug development, including hypothetical signaling pathways based on current research.

Introduction

This compound hydrochloride is a naphthalene-derived organic compound that appears as a white to light yellow crystalline powder. It is soluble in water and serves as a versatile precursor in the synthesis of various azo dyes and has been utilized in the preparation of pharmaceuticals and agrochemicals.[1] While the direct biological activity of this compound hydrochloride is not extensively documented, its derivatives, particularly 1-aminoalkyl-2-naphthols (Betti bases), have garnered significant interest for their potential therapeutic applications, including antimicrobial and anticancer properties.[2][3][4]

Synthetic Methodologies

The preparation of this compound hydrochloride is primarily achieved through two well-established synthetic routes: the reduction of an azo dye intermediate, typically Orange II, and the reduction of 1-nitroso-2-naphthol. Both methods involve a two-step process starting from β-naphthol.

Method 1: Reduction of Orange II

This method involves the diazotization of sulfanilic acid, followed by coupling with β-naphthol to form the azo dye Orange II. The subsequent reduction of Orange II yields this compound, which is then converted to its hydrochloride salt.

Step 1: Diazotization of Sulfanilic Acid and Coupling to form Orange II

-

A mixture of 105 g (0.5 mole) of sulfanilic acid dihydrate and 26.5 g (0.25 mole) of anhydrous sodium carbonate in 500 cc of water is heated and stirred until a clear solution is obtained.

-

The solution is cooled to 15°C, and a solution of 37 g (0.54 mole) of sodium nitrite in 100 cc of water is added.

-

This solution is then immediately poured into a mixture of 106 cc (1.25 moles) of concentrated hydrochloric acid and 600 g of ice. The mixture is allowed to stand in an ice bath for 15-25 minutes.

-

In a separate flask, 72 g (0.5 mole) of β-naphthol is dissolved in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 cc of water. This solution is cooled to approximately 5°C with the addition of 400 g of ice.

-

The suspension of the diazonium salt is added to the β-naphthoxide solution, stirred well, and allowed to stand for one hour. The Orange II dye separates as a paste.

Step 2: Reduction of Orange II and Formation of this compound Hydrochloride

-

The suspension of Orange II is heated to 45–50°C.

-

Approximately one-tenth of 230 g (about 1.1 moles) of technical sodium hydrosulfite is added cautiously.

-

Once the initial frothing subsides, the remainder of the sodium hydrosulfite is added.

-

The mixture is heated strongly until frothing begins again, then cooled to 25°C in an ice bath.

-

The crude aminonaphthol is collected by filtration and washed with water.

-

The crude product is then dissolved in a solution of 2 g of stannous chloride dihydrate and 53 cc of concentrated hydrochloric acid in 1 L of water at 30°C.

-

The solution is clarified with decolorizing carbon and filtered.

-

50 cc of concentrated hydrochloric acid is added to the filtrate, which is then heated to boiling. Another 50 cc of concentrated hydrochloric acid is added during heating.

-

The solution is cooled in an ice bath to induce crystallization. An additional 100 cc of concentrated hydrochloric acid is added, and the solution is cooled to 0°C.

-

The colorless needles of this compound hydrochloride are collected by filtration and washed with a cold solution of 50 cc of concentrated hydrochloric acid in 200 cc of water.[5]

Method 2: Reduction of 1-Nitroso-2-naphthol

This alternative route involves the nitrosation of β-naphthol to form 1-nitroso-2-naphthol, which is subsequently reduced to this compound and converted to the hydrochloride salt.

Step 1: Preparation of 1-Nitroso-2-naphthol

-

Dissolve 500 g (3.5 moles) of technical β-naphthol in a warm solution of 140 g (3.5 moles) of sodium hydroxide in 6 L of water.

-

Cool the solution to 0°C in an ice and salt bath and add 250 g (3.5 moles) of powdered technical sodium nitrite.

-

With stirring, add 1100 g of sulfuric acid (sp. gr. 1.32) at a rate that maintains the temperature at 0°C. Add crushed ice as needed.

-

After the addition is complete, stir the mixture for one more hour at 0°C.

-

Filter the separated nitroso-β-naphthol and wash it thoroughly with water.[6]

Step 2: Reduction of 1-Nitroso-2-naphthol and Formation of this compound Hydrochloride

-

In an 8 L crock, place 240 g (1.39 moles) of nitroso-β-naphthol, 1.5 L of water, and 300 cc of 5 N sodium hydroxide. Stir for 30 minutes.

-

Add 1.2 L of 5 N sodium hydroxide and pass steam until the temperature reaches 35°C.

-

Add 600 g of technical sodium hydrosulfite while stirring. The temperature will rise to 60–65°C. Continue stirring intermittently for 30 minutes.

-

Cool the solution to 20°C with ice and add 500 cc of concentrated hydrochloric acid to precipitate the aminonaphthol.

-

Collect the precipitate and transfer it to a crock containing 2.5 L of water and 250 cc of concentrated hydrochloric acid.

-

Introduce steam to raise the temperature to 85–90°C and stir for one hour.

-

Filter the hot mixture and cool the filtrate to 35–40°C.

-

Filter the solution into 1.2 L of concentrated hydrochloric acid.

-

Allow the mixture to stand for at least two hours to ensure complete precipitation of this compound hydrochloride.

-

Collect the product by filtration, wash with 20% hydrochloric acid, and then with ether. Dry the product in the air.[5]

Quantitative Data Summary

| Parameter | Method 1: Reduction of Orange II | Method 2: Reduction of 1-Nitroso-2-naphthol |

| Starting Material | 72 g (0.5 mole) β-naphthol | 200 g β-naphthol (to make 240 g nitroso-β-naphthol) |

| Reducing Agent | 230 g Sodium Hydrosulfite | 600 g Sodium Hydrosulfite |

| Yield of Hydrochloride | 70–83 g | 180–200 g |

| Theoretical Yield (%) | 72–85% | 66–74% (based on β-naphthol) |

| Purity | Colorless needles, ash-free, analytical purity after recrystallization.[5] | Anhydrous material, suitable for most purposes.[5] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods for preparing this compound hydrochloride.

Caption: Synthetic pathway via Orange II intermediate.

Caption: Synthetic pathway via 1-Nitroso-2-naphthol intermediate.

Applications in Drug Development and Potential Signaling Pathways

While this compound hydrochloride is primarily a synthetic intermediate, its derivatives, particularly 1-aminoalkyl-2-naphthols, have demonstrated significant biological activities that are of interest to drug development professionals.

Antimicrobial Activity

Derivatives of 1-aminoalkyl-2-naphthol have shown potent antibacterial and antifungal activity.[2][3] For instance, certain derivatives have exhibited efficacy against multidrug-resistant (MDR) strains of Staphylococcus aureus and Pseudomonas aeruginosa.[3] Molecular docking studies suggest that these compounds may exert their antimicrobial effects by targeting key microbial enzymes.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of 1-aminoalkyl-2-naphthol derivatives based on identified potential targets.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

1-Amino-2-naphthol-4-sulfonic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Dye Intermediate

Introduction

1-Amino-2-naphthol-4-sulfonic acid, commonly referred to as 1,2,4-acid, is an organic compound of significant industrial importance.[1][2] It serves as a crucial intermediate in the synthesis of a wide variety of dyes, including acid mordant, acid complex, and neutral dyes.[1][3] Its molecular structure incorporates amino, hydroxyl, and sulfonic acid functional groups, which impart unique chemical reactivity and solubility characteristics.[4][5] Beyond its primary role in the dye industry, this compound also finds applications in analytical chemistry for the determination of substances like phosphate and calcium salts, and in the development of pharmaceuticals and biological stains.[1][5][6][7] This guide provides a detailed overview of its synthesis, properties, experimental protocols, and key applications for researchers and professionals in chemistry and drug development.

Synthesis of this compound-4-sulfonic Acid

The most prevalent industrial synthesis of this compound-4-sulfonic acid begins with β-naphthol.[8] The process involves a three-step sequence: nitrosation, addition of sulfite, and subsequent acidic reductive transposition.[1][3]

-

Nitrosation: β-naphthol is reacted with a nitrosating agent, typically sodium nitrite in an acidic medium, to introduce a nitroso group at the C1 position, yielding 1-nitroso-2-naphthol.[1][9]

-

Sulfite Addition: The 1-nitroso-2-naphthol intermediate is then treated with a solution of sodium bisulfite.[1][9] This step leads to the formation of an addition product.

-

Reduction and Rearrangement: Finally, the addition product undergoes an acid-catalyzed reduction and rearrangement to form the final product, this compound-4-sulfonic acid, which precipitates from the solution.[1][8][9]

Alternative methods for its preparation include the reduction of 1-benzeneazo-2-naphthol-4-sulfonic acid and the treatment of this compound hydrochloride with sodium sulfite.[9] The Bucherer reaction, a reversible conversion of naphthols to naphthylamines using ammonia and bisulfite, is another important reaction in the synthesis of aminonaphthalenesulfonic acids, though the primary route for 1,2,4-acid follows the nitrosation pathway.[10][11]

References

- 1. Preparation method of this compound-4-sulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound-4-sulfonic Acid [drugfuture.com]

- 3. CN101811998A - Preparation method of this compound-4-sulfonic acid - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound-4-sulfonic acid | 116-63-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. EP0193492A1 - Process for the preparation of this compound-4-sulfonic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 1-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, food, and pharmaceuticals. In the realm of drug development, azo compounds are investigated for their potential as targeted drug delivery systems and as therapeutic agents themselves, exhibiting a range of biological activities.

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. This application note provides a detailed, step-by-step protocol for the synthesis of an azo dye using a primary aromatic amine (p-aminophenol) and 1-amino-2-naphthol as the coupling component. The resulting dye possesses both hydroxyl and amino functional groups, making it an interesting candidate for further chemical modification and biological evaluation.

Principle of the Reaction

The synthesis proceeds in two main stages:

-

Diazotization: A primary aromatic amine, in this case, p-aminophenol, is treated with nitrous acid (HNO₂) at a low temperature (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). This reaction converts the primary amino group into a highly reactive diazonium salt.[1]

-

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, the coupling agent. In this protocol, this compound serves as the coupling partner. The coupling reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of the naphthol, thereby increasing its nucleophilicity and facilitating the electrophilic attack of the diazonium ion.[1]

Experimental Protocols

Materials and Reagents:

-

p-Aminophenol

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

-

Beakers

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform all steps in a well-ventilated fume hood.

-

Aromatic amines and phenols can be toxic and irritants. Avoid inhalation of dust and direct contact with skin.[1]

-

Diazonium salts in their solid state are thermally unstable and can be explosive. Always keep the diazonium salt solution cold and use it immediately after preparation. Do not isolate the solid diazonium salt.

-

Handle concentrated acids and bases with extreme care.

Step 1: Diazotization of p-Aminophenol

-

In a 250 mL beaker, dissolve 1.09 g (0.01 mol) of p-aminophenol in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until the p-aminophenol is completely dissolved.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the cold p-aminophenol solution with continuous and vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt of p-aminophenol and should be used immediately in the next step.

Step 2: Azo Coupling with this compound

-

In a 500 mL beaker, dissolve 1.59 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir the mixture until the this compound is completely dissolved.

-

Cool this solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold this compound solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately. The color can range from red to dark brown.

-

After the complete addition of the diazonium salt solution, continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification of the Azo Dye

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter paper with a generous amount of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude dye in a minimum amount of hot ethanol and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

-

Weigh the final product and calculate the percentage yield.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized azo dye. Please note that these values are illustrative and may vary depending on the specific experimental conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃N₃O₂ | - |

| Molecular Weight | 279.29 g/mol | - |

| Appearance | Red to dark brown crystalline solid | [2] |

| Melting Point | >250 °C (decomposes) | [2] |

| Yield | 70-85% | [2] |

| UV-Vis (λmax in EtOH) | ~480-520 nm | [2] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretching), ~1620 (N=N stretching), ~1500 (C=C aromatic stretching), ~1250 (C-N stretching), ~1100 (C-O stretching) | [2] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of the azo dye.

Caption: Workflow for the synthesis of an azo dye.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical transformation from the starting materials to the final azo dye product.

Caption: Chemical reaction pathway for azo dye synthesis.

References

Application Notes and Protocols for Phosphate Analysis using 1-Amino-2-naphthol-4-sulfonic Acid Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of inorganic phosphate is crucial in a vast array of scientific disciplines, including biomedical research, environmental analysis, and pharmaceutical drug development. The Fiske-Subbarow method, a classic and reliable colorimetric assay, remains a widely used technique for this purpose.[1][2] This method is predicated on the reaction of phosphate ions with a molybdate reagent in an acidic environment to form a phosphomolybdate complex.[3][4] This complex is subsequently reduced by a gentle reducing agent, 1-amino-2-naphthol-4-sulfonic acid (ANSA), to produce a stable and intensely colored molybdenum blue complex.[4][5] The intensity of the blue color, which is directly proportional to the phosphate concentration, is then measured spectrophotometrically.[3]

These application notes provide a detailed protocol for the preparation of the this compound-4-sulfonic acid (ANSA) reagent and its application in the colorimetric determination of inorganic phosphate.

Data Presentation

| Parameter | Value/Range | Notes |

| Wavelength of Maximum Absorbance (λmax) | 660 - 820 nm | The exact wavelength can shift depending on the specific reaction conditions and time.[4][6] |

| Linear Concentration Range | 0.05 - 1.0 mg/L P | This is a typical range; however, it should be empirically determined for each assay.[3] |

| Stability of ANSA Reagent | Stable for several weeks when stored in a dark, cool place. | The solution is sensitive to light and air.[7][8] |

| Color Stability of Molybdenum Blue Complex | Stable for at least 10-20 minutes after color development. | Some modified methods report improved stability over several hours.[6] |

Experimental Protocols

Materials and Reagents

-

This compound-4-sulfonic acid (ANSA)

-

Sodium sulfite (anhydrous)

-

Sodium bisulfite

-

Ammonium molybdate tetrahydrate

-

Sulfuric acid (concentrated)

-

Potassium dihydrogen phosphate (anhydrous, for standard)

-

Trichloroacetic acid (TCA)

-

Distilled or deionized water

Preparation of Reagents

1. Molybdate Reagent (2.5% Ammonium Molybdate in 5N H₂SO₄)

-

To prepare a 10N sulfuric acid solution, carefully and slowly add 28 mL of concentrated sulfuric acid to 72 mL of distilled water under constant cooling in a fume hood.

-

Dissolve 2.5 g of ammonium molybdate in 50 mL of 10N sulfuric acid.

-

Dilute the solution to a final volume of 100 mL with distilled water.

-

Store the reagent in a glass-stoppered bottle.

2. This compound-4-sulfonic Acid (ANSA) Reagent

-

In a 100 mL amber-colored bottle, dissolve 0.25 g of this compound-4-sulfonic acid and 14.75 g of sodium bisulfite in 95 mL of distilled water.

-

Add 5 mL of a 20% (w/v) sodium sulfite solution (dissolve 20 g of anhydrous sodium sulfite in 100 mL of distilled water).

-

Stopper the bottle and shake until the contents are completely dissolved.

-

If the solution is not clear, filter it.

-

Store the reagent in a cool, dark place. The reagent is stable for several weeks.[7][8]

3. Stock Phosphate Standard Solution (e.g., 100 mg/L P)

-

Accurately weigh 0.4394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 110°C.

-

Dissolve it in distilled water in a 1 L volumetric flask.

-

Make up the volume to the mark with distilled water. This solution contains 100 mg of phosphorus per liter.

4. Working Phosphate Standard Solutions

-

Prepare a series of working standards by diluting the stock phosphate standard solution with distilled water. For example, to prepare standards of 1, 2, 4, 6, 8, and 10 mg/L P, dilute 1, 2, 4, 6, 8, and 10 mL of the stock solution to 100 mL with distilled water in separate volumetric flasks.

Procedure for Phosphate Analysis

1. Sample Preparation (Deproteinization)

-

For biological samples containing proteins, deproteinization is necessary.

-

To 1 volume of the sample (e.g., serum), add 9 volumes of 10% (w/v) Trichloroacetic acid (TCA).

-

Mix thoroughly and allow to stand for 10 minutes.

-

Centrifuge or filter to obtain a clear protein-free filtrate.

2. Color Development

-

Set up a series of test tubes for the blank, standards, and samples.

-

To each tube, add the following in the order listed:

-

Blank: 1.0 mL of distilled water

-

Standards: 1.0 mL of each working phosphate standard solution

-

Samples: 1.0 mL of the protein-free filtrate or appropriately diluted sample.

-

-

Add 1.0 mL of the Molybdate Reagent to each tube and mix well.

-

Add 0.4 mL of the ANSA Reagent to each tube and mix immediately.

-

Allow the tubes to stand at room temperature for 10-20 minutes for the blue color to develop.

3. Spectrophotometric Measurement

-

Set the spectrophotometer to a wavelength of 660 nm.

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each standard and sample.

4. Calculation

-

Plot a standard curve of absorbance versus phosphate concentration (mg/L) for the working standards.

-

Determine the phosphate concentration of the samples by comparing their absorbance to the standard curve.

-

Remember to account for the dilution factor from the sample preparation step.